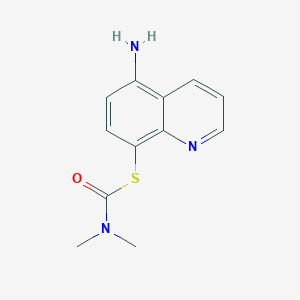

S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate” is a chemical compound that is related to quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .

Synthesis Analysis

The synthesis of quinolin-8-amines can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

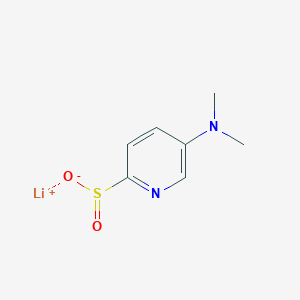

The molecular structure of “S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate” is related to 5-Amino-8-quinolinol . The molecular formula of 5-Amino-8-quinolinol is C9H8N2O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolin-8-amines include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Wissenschaftliche Forschungsanwendungen

Metal Coordination and Chemical Synthesis

Compounds derived from 8-aminoquinoline are known for their coordination with metal atoms, which is essential for synthesizing metal complexes with potential applications in catalysis and material science. For example, the coordination of Sn atoms in compounds related to 8-aminoquinoline is octahedral, which is significant for understanding the structural aspects of metal-organic frameworks (MOFs) and catalysts (Hazell et al., 1997).

Antimicrobial and Antimalarial Activities

8-Aminoquinoline derivatives, including those structurally related to S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate, have been extensively studied for their antimicrobial and antimalarial activities. They form the basis for drugs like primaquine, which is used for treating and preventing malaria. These compounds' mode of action often involves interfering with the parasite's life cycle or inhibiting essential biological processes (Baird, 2019).

Anticancer Properties

Some 8-aminoquinoline derivatives have shown potential in cancer therapy. For instance, their cytotoxic effects on human breast tumor cell lines have been explored, with certain derivatives demonstrating significant anticancer activity. This opens avenues for developing new anticancer agents based on the 8-aminoquinoline scaffold (Zhang et al., 2007).

Corrosion Inhibition

Derivatives of 8-aminoquinoline, like those related to S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate, have been investigated for their corrosion inhibition properties. These compounds can form protective layers on metals, significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is crucial (Faydy et al., 2017).

Photophysical Properties

The study of the photophysical properties of aminoquinoline derivatives provides insights into their potential use in developing fluorescent sensors and imaging agents. Their ability to undergo specific interactions with metal ions and changes in photoluminescence upon binding can be harnessed for detecting metal ions in biological systems (Schulman et al., 1973).

Wirkmechanismus

Mode of Action

It is known that many quinoline derivatives interact with their targets by forming covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Quinoline derivatives are often involved in various biochemical pathways, including those related to cellular signaling and metabolism . More research is needed to determine the exact pathways affected by EN300-6490964.

Eigenschaften

IUPAC Name |

S-(5-aminoquinolin-8-yl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15(2)12(16)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWQMXPUIILLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C2C(=C(C=C1)N)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2816124.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)

![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)

![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)

![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)